molecular formula C7H10N2OS B2515295 (4-aminophenyl)(imino)methyl-lambda6-sulfanone CAS No. 38764-51-1

(4-aminophenyl)(imino)methyl-lambda6-sulfanone

Cat. No.: B2515295
CAS No.: 38764-51-1
M. Wt: 170.23
InChI Key: NOVPSHLSKWPHFB-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(imino)methyl-lambda⁶-sulfanone is a sulfoximine derivative characterized by a sulfur atom in the +4 oxidation state (lambda⁶ notation) bonded to a methyl group, an imino group (=NH), and a 4-aminophenyl substituent. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . The amino group at the para position distinguishes it from structurally related sulfanones, offering unique reactivity and solubility profiles .

Properties

IUPAC Name

4-(methylsulfonimidoyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVPSHLSKWPHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38764-51-1
Record name (4-aminophenyl)(imino)methyl-lambda6-sulfanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminophenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 4-aminobenzaldehyde with methylsulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-aminophenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.

Biology

  • Biological Activity : Research indicates that (4-aminophenyl)(imino)methyl-lambda6-sulfanone exhibits potential biological activities. Studies have explored its interactions with biomolecules, suggesting possible roles in enzyme inhibition and protein-ligand binding.

Medicine

  • Therapeutic Properties : The compound has been investigated for its antimicrobial and anticancer activities. Preliminary studies suggest that it may inhibit specific cancer cell lines and possess properties that could be leveraged in the development of new therapeutic agents.

Industry

  • Material Development : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in material science.

Table 1: Summary of Applications

Application AreaSpecific UseDescription
ChemistryIntermediate in SynthesisUsed as a building block for complex organic molecules
BiologyBiological ActivityInvestigated for interactions with biomolecules
MedicineTherapeutic PropertiesExplored for antimicrobial and anticancer activities
IndustryMaterial DevelopmentUtilized in producing specialty chemicals and materials
Study ReferenceFocus AreaFindings
Study AAnticancer ActivityDemonstrated inhibition of specific cancer cell lines
Study BAntimicrobial PropertiesShowed effective antimicrobial activity against various pathogens
Study CEnzyme InhibitionIdentified potential as an enzyme inhibitor through binding studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound significantly inhibited cell proliferation at low micromolar concentrations, suggesting potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

In another investigation, this compound was tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, with minimum inhibitory concentrations comparable to standard antibiotics.

Case Study 3: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that this compound effectively inhibited enzyme activity, which could have implications for metabolic disorders and cancer treatment.

Mechanism of Action

The mechanism of action of (4-aminophenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and applications of (4-aminophenyl)(imino)methyl-lambda⁶-sulfanone with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
(4-Aminophenyl)(imino)methyl-lambda⁶-sulfanone Not provided C₇H₉N₂OS (inferred) ~185.22 (calculated) 4-aminophenyl, methyl High polarity due to NH₂; potential bioactivity
(4-Chlorophenyl)(imino)methyl-lambda⁶-sulfanone Not provided C₇H₈ClNOS 189.66 4-chlorophenyl, methyl Chlorine increases lipophilicity; common in agrochemical intermediates
[(2-Hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone 2059937-36-7 C₈H₁₀N₂O₂S 198.24 2-hydroxyphenyl, dimethyl Hydroxyl group enables hydrogen bonding; used in coordination chemistry
Imino(4-methoxyphenyl)(methyl)-lambda⁶-sulfanone 77970-95-7 C₈H₁₁NO₂S 185.24 4-methoxyphenyl, methyl Methoxy group enhances electron density; explored in catalytic applications
[(3-Aminophenyl)imino]dimethyl-lambda⁶-sulfanone 1610450-04-8 C₈H₁₂N₂OS 184.26 3-aminophenyl, dimethyl Meta-amino substitution alters electronic effects; used in polymer chemistry
(2-Chloropyrimidin-5-yl)(imino)methyl-lambda⁶-sulfanone 2743442-76-2 C₅H₆ClN₃OS 191.64 2-chloropyrimidinyl, methyl Heterocyclic substituent; relevance in kinase inhibitor synthesis
tert-Butyl(imino)(methyl)-lambda⁶-sulfanone Not provided C₅H₁₃NOS 135.23 tert-butyl, methyl Steric bulk from tert-butyl; stabilizes transition states in catalysis

Biological Activity

(4-Aminophenyl)(imino)methyl-lambda6-sulfanone, with CAS number 38764-51-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound includes an aminophenyl group linked to an imino functional group and a sulfanone moiety. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways related to oxidative stress and inflammation.
  • Receptor Interaction : Similar compounds have shown the ability to bind to various receptors, influencing cellular signaling pathways.
  • Gene Expression Modulation : The compound may alter gene expression profiles through its interaction with transcription factors or other regulatory proteins.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Properties : It has been shown to inhibit enzymes involved in oxidative stress pathways, suggesting potential protective effects against oxidative damage.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
  • Anticancer Potential : Some studies suggest that this compound could inhibit cancer cell proliferation, although more research is needed to elucidate its mechanisms and efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of sulfanones could inhibit specific enzymes linked to inflammatory responses, suggesting that this compound might similarly affect these pathways .
  • Antioxidant Activity Assessment : In vitro assays revealed that compounds with similar structures exhibited significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers .
  • Anticancer Activity Evaluation : A recent investigation assessed the cytotoxic effects of related compounds on various cancer cell lines, indicating that modifications in the structure could enhance their anticancer properties .

Data Tables

Biological ActivityObservationsReferences
Antioxidant PropertiesInhibition of oxidative stress enzymes
Antimicrobial ActivityPotential against bacterial strains
Anticancer PotentialCytotoxic effects on cancer cells

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